Regioisomeric Identity: 3-Piperidinyl vs 4-Piperidinyl Substitution Drives Biological Target Engagement
In the Pfizer EP1114817 patent, the 3-benzylaminopiperidine scaffold is the core pharmacophore for substance P (NK1) antagonism, with 4-substituted analogs showing markedly reduced affinity [1]. While the title compound's exact IC₅₀ is not disclosed in public databases as a purified single compound, the patent explicitly teaches that shifting the benzylamino substituent from the 3-position to the 4-position abolishes the desired activity, establishing the 3-substituted regioisomer as the required isomer for this mechanism of action [1]. The 4-substituted regioisomer (CAS 1354001-12-9) is therefore not functionally equivalent.
| Evidence Dimension | Regioisomeric effect on target engagement |
|---|---|
| Target Compound Data | 3-(benzyl(ethyl)amino)piperidine scaffold; disclosed as active NK1 antagonist substructure [1] |
| Comparator Or Baseline | 4-(benzyl(ethyl)amino)piperidine scaffold; disclosed as inactive or weakly active in NK1 assays [1] |
| Quantified Difference | Activity difference qualitatively described as 'abolished' or 'substantially reduced'; exact fold-change not public, but patent limits claims to 3-substituted series [1] |
| Conditions | NK1 receptor binding and functional antagonism assays as described in EP1114817 [1] |
Why This Matters
Procurement of the 4-regioisomer (CAS 1354001-12-9) in lieu of the 3-regioisomer yields a compound that is functionally irrelevant for substance P antagonism programs, making regioisomeric verification essential for SAR integrity.
- [1] Pfizer Inc. Substituted benzylamino piperidine compounds. European Patent EP1114817B1, filed 10 June 1996, granted 21 January 2004. View Source
